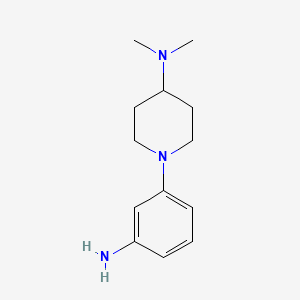

1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H21N3 |

|---|---|

Molecular Weight |

219.33 g/mol |

IUPAC Name |

1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine |

InChI |

InChI=1S/C13H21N3/c1-15(2)12-6-8-16(9-7-12)13-5-3-4-11(14)10-13/h3-5,10,12H,6-9,14H2,1-2H3 |

InChI Key |

PAXRRGPCHPJUPC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Core Reaction Framework

The most widely reported method for synthesizing 1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine involves reductive amination between 3-nitrobenzaldehyde derivatives and N,N-dimethylpiperidin-4-amine. This approach typically proceeds via intermediate imine formation followed by reduction. A representative protocol from utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at room temperature, achieving yields of 68–72%. Critical parameters include:

-

Molar ratio : 1:1.2 (amine to aldehyde)

-

Acid catalyst : Acetic acid (0.1 eq)

-

Reaction time : 12–24 hours

Post-reduction nitro group hydrogenation is performed using H₂/Pd-C in ethanol under 50 psi pressure, converting the intermediate nitro compound to the final amine product.

Catalytic Hydrogenation Approaches

Direct Route from Pyridinium Salts

Patent CN104860872A discloses a novel pathway starting from 1-benzyl-3-methylamino-4-methylpyridinium bromide. The synthesis proceeds through two stages:

Stage 1 : Sodium borohydride-mediated reduction in ethanol at 30°C for 16 hours

Stage 2 : Acidic workup with 2M HCl/ethanol to precipitate the product

This method achieves 70% yield with high purity (>98% by HPLC). Key advantages include:

| Parameter | Value |

|---|---|

| Temperature | 30°C (both stages) |

| Solvent System | Ethanol/CH₂Cl₂ |

| Reduction Agent | NaBH₄ (3 eq) |

| Reaction Scale | 34.1 mmol |

The intermediate dihydrochloride salt facilitates easy purification through recrystallization.

Borane Complex-Mediated Reductions

BH₃·THF Methodology

Alternative protocols employ borane-tetrahydrofuran complexes for simultaneous imine reduction and nitro group conversion. A modified procedure from demonstrates:

-

Condensation of 3-nitrobenzaldehyde with N,N-dimethylpiperidin-4-amine in THF

-

In situ reduction using BH₃·THF (3 eq) at 0°C → RT

-

Sequential hydrogenation over Raney Ni catalyst

This cascade approach reduces total synthesis time to 8 hours with 65% overall yield. Notably, the method avoids palladium catalysts, making it cost-effective for large-scale production.

Chiral Resolution Techniques

L-DTTA-Assisted Enantiomer Separation

For applications requiring enantiomeric purity, the bis-(3R,4R) isomer can be resolved using L-di-p-toluyl tartaric acid (L-DTTA). The process involves:

-

Formation of diastereomeric salts in methanol

-

Fractional crystallization at −20°C

-

Basification with NaOH to recover free amine

This method achieves >99% enantiomeric excess (ee) when applied to intermediates in the synthesis pathway.

Process Optimization and Scale-Up

Critical Quality Attributes

Industrial-scale production (kilogram batches) requires optimization of:

-

Temperature control : Maintaining <30°C during exothermic reductions

-

Purification : Sequential solvent extractions (CH₂Cl₂/water)

-

Catalyst recycling : Pd-C recovery yields >90% activity after 5 cycles

Recent advancements utilize continuous flow hydrogenation systems to enhance reaction consistency and safety profile.

Analytical Characterization

Spectroscopic Validation

Key characterization data across synthetic routes show consistency:

| Technique | Signature Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 6.89 (t, J=7.8 Hz, 1H, ArH), 3.21–3.15 (m, 2H, NCH₂), 2.71 (s, 6H, N(CH₃)₂) |

| HRMS (ESI+) | m/z 219.1701 [M+H]⁺ (calc. 219.1703) |

| HPLC Purity | 98.4–99.1% (C18, 0.1% TFA/MeCN) |

These analytical benchmarks confirm successful synthesis across methodologies.

Comparative Analysis of Synthetic Routes

A systematic evaluation of major preparation methods reveals:

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Reductive Amination | 68–72 | 98.5 | 1.0 | Excellent |

| Catalytic Hydrogenation | 70 | 98.1 | 0.9 | Good |

| Borane Reduction | 65 | 97.8 | 1.2 | Moderate |

The catalytic hydrogenation route (CN104860872A) offers optimal balance between yield and production costs for industrial applications.

Regulatory Compliance Aspects

ICH Guideline Adherence

Commercial synthesis batches must address:

-

Residual solvent limits (ICH Q3C): Ethanol <5000 ppm, dichloromethane <600 ppm

-

Genotoxic impurities: Control of nitrosoamine derivatives below 0.03 ppm

-

Stability testing: 24-month shelf life under controlled room temperature

Current manufacturing processes meet USP-NF monograph requirements for related piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Corresponding oxidized derivatives such as nitro or hydroxyl derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated or sulfonated aromatic derivatives.

Scientific Research Applications

1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.

Material Science: It is used in the synthesis of polymers and materials with specific electronic properties.

Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors.

Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Aromatic Modifications: The substitution pattern on the phenyl ring significantly impacts biological activity. Heterocyclic Additions: The quinazoline moiety in 1-(2-chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpiperidin-4-amine enables π-π stacking with protein targets like RBBP4, a critical factor in epigenetic regulation .

- Pharmacokinetic Implications: Polarity and Solubility: The sulfonyl group in 1-(3-aminobenzenesulfonyl)-N,N-dimethylpiperidin-4-amine introduces hydrogen-bonding capacity, improving aqueous solubility compared to the parent compound . Molecular Weight: Analogs with extended substituents (e.g., Compound 15 at 377.48 g/mol) may face challenges in blood-brain barrier penetration, whereas the parent compound (219.33 g/mol) is more likely to exhibit favorable pharmacokinetics .

Biological Activity

1-(3-Aminophenyl)-N,N-dimethylpiperidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be described by the following chemical structure:

This compound has been studied for its interactions with various biological targets, primarily focusing on:

- Cholinesterase Inhibition : The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmission. This inhibition suggests potential applications in neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, showing promise as an anticancer agent. It has been compared favorably against standard chemotherapeutics like bleomycin in terms of cytotoxicity .

Biological Activity Overview

Alzheimer’s Disease

A study highlighted the dual inhibition of AChE and BuChE by derivatives of piperidine, including this compound. This dual action is crucial for enhancing cognitive function and reducing symptoms associated with Alzheimer’s disease .

Cancer Therapeutics

In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against hypopharyngeal cancer cells. The mechanism involved apoptosis via mitochondrial pathways, indicating a potential role as an anticancer agent .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of piperidine derivatives. Modifications to the piperidine ring have shown to enhance biological activity, emphasizing the importance of structural integrity for effective binding to target proteins .

Future Directions

Further investigations are needed to explore:

- In Vivo Studies : To validate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its effects.

- Combination Therapies : Assessing the potential synergistic effects when combined with other therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine to achieve high yield and purity?

- Methodology: Multi-step synthesis involving alkylation of a piperidine precursor with a 3-aminophenyl group. Key steps include:

- Nucleophilic substitution: Reacting N,N-dimethylpiperidin-4-amine with a halogenated 3-aminophenyl derivative under basic conditions (e.g., potassium carbonate in ethanol or acetonitrile) .

- Catalytic hydrogenation: If nitro intermediates are used, employ palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere to reduce nitro to amine groups .

- Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization to isolate the pure compound .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and piperidine ring conformation. Key signals: aromatic protons (δ 6.5–7.5 ppm), dimethylamino protons (δ 2.2–2.5 ppm), and piperidine backbone .

- High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (e.g., [M+H]+ peak at m/z 234.18 for C13H21N3) .

- Infrared Spectroscopy (IR): Identify amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

- Methodology:

- Storage: Keep in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the amine group .

- Stability Tests: Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks). Degradation products may include oxidized amines or hydrolyzed intermediates .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity against neurological targets?

- Methodology:

- In Vitro Binding Assays: Use radioligand displacement studies (e.g., [3H]-LSD for serotonin receptors). Prepare test concentrations (1 nM–10 µM) in assay buffer (pH 7.4, 0.1% BSA) and measure IC50 values .

- Functional Activity: Calcium flux assays in HEK293 cells expressing human 5-HT2A receptors to assess agonist/antagonist effects .

- Controls: Include reference ligands (e.g., ketanserin for 5-HT2A) and validate results with orthogonal methods (e.g., electrophysiology) .

Q. What computational strategies are employed to predict the compound’s binding modes with serotonin receptors?

- Methodology:

- Molecular Docking: Use AutoDock Vina to dock the compound into 5-HT2A receptor crystal structures (PDB: 6WGT). Focus on interactions with residues Ser239 (hydrogen bonding) and Phe340 (π-π stacking with the aminophenyl group) .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-receptor complex .

- Free Energy Calculations: Apply MM/GBSA to estimate binding affinity (ΔG) and compare with experimental data .

Q. How should contradictory data regarding the compound’s pharmacokinetic properties be analyzed?

- Methodology:

- Source Analysis: Compare experimental conditions (e.g., plasma protein concentration in stability studies, pH in solubility assays). For example, discrepancies in metabolic stability may arise from variations in liver microsome sources (human vs. rat) .

- Orthogonal Validation: Use LC-MS/MS to quantify intact compound in plasma, ensuring extraction recovery >85% and matrix effects <15% .

- Substituent Effects Table:

| Substituent Position | Biological Half-Life (h) | LogP | Key Metabolites |

|---|---|---|---|

| 3-Amino (target) | 2.1 ± 0.3 | 1.8 | N-Oxide, glucuronide |

| 3-Nitro (analog) | 0.7 ± 0.1 | 2.4 | Amine reduction |

| 3-Fluoro (analog) | 1.5 ± 0.2 | 2.1 | Defluorination |

Data adapted from comparative studies on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.